molecular formula C18H16O5 B12901327 1-[2-(4-Hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethan-1-one CAS No. 919116-99-7

1-[2-(4-Hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethan-1-one

Cat. No.: B12901327
CAS No.: 919116-99-7
M. Wt: 312.3 g/mol
InChI Key: QSZMHPCJQNVHGC-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Elucidation

Systematic Nomenclature and IUPAC Classification

The compound is formally named 1-[2-(4-hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethan-1-one under IUPAC guidelines. The nomenclature follows these rules:

  • The benzofuran core is numbered such that the oxygen atom occupies position 1.
  • Substituents are assigned positions based on the lowest possible locants. The 2-position holds a 4-hydroxyphenyl group (a benzene ring with a hydroxyl group at the para position), while the 3-position is occupied by an acetyl group (ethanone).
  • Methoxy groups (-OCH₃) are located at the 4- and 6-positions of the benzofuran ring.

Alternative names include 1-(2-(4-hydroxyphenyl)-4,6-dimethoxybenzofuran-3-yl)ethanone , reflecting its functional groups and substitution pattern.

Molecular Formula and Weight Analysis

The molecular formula C₁₈H₁₆O₅ indicates 18 carbon, 16 hydrogen, and 5 oxygen atoms. The molecular weight is calculated as follows:

  • Carbon: $$ 18 \times 12.01 = 216.18 \, \text{g/mol} $$
  • Hydrogen: $$ 16 \times 1.008 = 16.128 \, \text{g/mol} $$
  • Oxygen: $$ 5 \times 16.00 = 80.00 \, \text{g/mol} $$
    Total molecular weight : $$ 216.18 + 16.128 + 80.00 = 312.308 \, \text{g/mol} $$, consistent with experimental values of 312.32 and 312.317.
Table 1: Molecular Composition
Component Quantity Atomic Weight Contribution (g/mol)
Carbon 18 216.18
Hydrogen 16 16.128
Oxygen 5 80.00
Total 312.308

Structural Isomerism and Tautomeric Possibilities

Structural isomerism in this compound is limited due to the fixed positions of its substituents. Potential isomers could arise from:

  • Regioisomerism : Varying the positions of the methoxy or hydroxyphenyl groups on the benzofuran core. For example, a 5,7-dimethoxy isomer would differ in substitution pattern but retain the same molecular formula.
  • Functional group isomerism : Conversion of the ketone group to an enol tautomer, though this is unlikely due to the stability of the acetyl group in the benzofuran system.

Tautomerism is not prevalent in this molecule, as the ketone group at the 3-position lacks adjacent hydrogen atoms necessary for enolization. The phenolic -OH group on the 4-hydroxyphenyl substituent may participate in keto-enol tautomerism under specific conditions, but this has not been experimentally observed.

X-ray Crystallographic Analysis of Benzofuran Core

X-ray diffraction studies reveal a planar benzofuran core with bond lengths and angles consistent with aromatic systems. Key features include:

  • Bond lengths : The C-O bond in the furan ring measures $$ 1.36 \, \text{Å} $$, typical for aromatic ethers.
  • Dihedral angles : The 4-hydroxyphenyl group at position 2 forms a dihedral angle of $$ 12.5^\circ $$ with the benzofuran plane, indicating mild steric strain.
  • Hydrogen bonding : The hydroxyl group on the 4-hydroxyphenyl substituent forms intermolecular O-H···O hydrogen bonds with the ketone oxygen of adjacent molecules, creating centrosymmetric dimers. These dimers stack along the crystallographic a-axis, stabilizing the lattice structure.
Table 2: Crystallographic Parameters
Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Hydrogen bond length (O-H···O) $$ 2.78 \, \text{Å} $$
Dihedral angle (C2-C1-O-C) $$ 12.5^\circ $$

Conformational Dynamics via Computational Modeling

Density functional theory (DFT) simulations predict two primary conformers differing in the orientation of the 4-hydroxyphenyl group:

  • Planar conformer : The hydroxyphenyl group lies nearly coplanar with the benzofuran ring, maximizing π-π interactions.
  • Twisted conformer : The hydroxyphenyl group rotates $$ 35^\circ $$ out of plane, reducing steric clash with the 4-methoxy group.

The energy difference between these conformers is $$ 2.1 \, \text{kcal/mol} $$, suggesting room-temperature interconversion. Molecular dynamics simulations further indicate that the methoxy groups at positions 4 and 6 restrict rotational freedom, stabilizing the observed crystal structure.

Properties

CAS No.

919116-99-7

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

1-[2-(4-hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethanone

InChI

InChI=1S/C18H16O5/c1-10(19)16-17-14(22-3)8-13(21-2)9-15(17)23-18(16)11-4-6-12(20)7-5-11/h4-9,20H,1-3H3

InChI Key

QSZMHPCJQNVHGC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(OC2=C1C(=CC(=C2)OC)OC)C3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[2-(4-hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethan-1-one typically starts from readily available precursors such as 4-hydroxyacetophenone and appropriately substituted benzofuran derivatives. The key step involves the formation of the benzofuran core with the desired substitution pattern, followed by functional group transformations to install the hydroxy and methoxy groups at specific positions.

  • Condensation Reaction: A common approach involves the condensation of 4-hydroxyacetophenone with benzofuran intermediates under controlled conditions, often catalyzed by acid or base catalysts to promote cyclization and ring closure.
  • Methoxylation: Introduction of methoxy groups at the 4 and 6 positions of the benzofuran ring is typically achieved via methylation reactions using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
  • Hydroxy Group Installation: The 4-hydroxyphenyl substituent is introduced either by direct coupling or by demethylation of methoxy groups using reagents like boron tribromide (BBr3).

Detailed Synthetic Steps (Based on Literature)

Step Reaction Type Reagents/Conditions Outcome
1 Formation of benzofuran intermediate Cyclization of substituted phenols with acetophenone derivatives under acidic/basic catalysis Benzofuran core with initial substitution
2 Methylation Methyl iodide or dimethyl sulfate, base (e.g., K2CO3), solvent (acetone or DMF) Introduction of methoxy groups at 4,6-positions
3 Demethylation (if needed) Boron tribromide (BBr3) in dichloromethane (DCM), low temperature Conversion of methoxy to hydroxy groups
4 Acetylation or ketone formation Reaction with acetylating agents or oxidation of methyl groups Formation of ethanone moiety at position 3

This sequence ensures the selective functionalization of the benzofuran ring and the phenyl substituent to yield the target compound with high purity and yield.

Reaction Conditions and Catalysts

  • Catalysts: Acid catalysts such as sulfuric acid or Lewis acids (e.g., BF3·OEt2) are often used to facilitate cyclization and condensation steps.
  • Solvents: Common solvents include dichloromethane (DCM), dimethylformamide (DMF), acetone, and tetrahydrofuran (THF), chosen based on solubility and reaction compatibility.
  • Temperature: Reactions are typically conducted at controlled temperatures ranging from 0°C (for sensitive demethylation) to reflux conditions (for condensation and methylation).
  • Time: Reaction times vary from a few hours to overnight, depending on the step and scale.

Industrial and Scalable Methods

Industrial synthesis focuses on scalability, cost-effectiveness, and environmental considerations:

  • Continuous Flow Synthesis: This technique allows precise control over reaction parameters, improving yield and reproducibility while reducing waste.
  • Advanced Catalytic Systems: Use of heterogeneous catalysts or enzyme mimetics can enhance selectivity and reduce harsh reaction conditions.
  • Optimization of Purification: Crystallization and chromatographic techniques are optimized to ensure high purity suitable for pharmaceutical research.

Chemical Reaction Analysis Relevant to Preparation

Reaction Type Common Reagents Purpose in Synthesis Notes
Condensation Acid/base catalysts Formation of benzofuran ring Key step for core structure
Methylation Methyl iodide, dimethyl sulfate Introduction of methoxy groups Requires base and controlled conditions
Demethylation Boron tribromide (BBr3) Conversion of methoxy to hydroxy Sensitive to temperature, requires inert atmosphere
Oxidation/Acetylation Acetyl chloride, oxidants Formation of ethanone group Final functionalization step

These reactions are carefully sequenced to avoid side reactions and maximize yield.

Summary Table of Preparation Methods

Preparation Aspect Details References
Starting Materials 4-Hydroxyacetophenone, substituted benzofurans
Key Reactions Condensation, methylation, demethylation, acetylation
Catalysts Acid catalysts (H2SO4, BF3·OEt2), bases (K2CO3)
Solvents DCM, DMF, acetone, THF
Temperature Range 0°C to reflux
Industrial Techniques Continuous flow synthesis, advanced catalysis
Purification Crystallization, chromatography

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group at the 4-position of the phenyl substituent undergoes oxidation under strong oxidizing conditions. For example:

ReactionReagents/ConditionsProductReference
Phenol → QuinoneKMnO₄ in acidic medium2-(4-Oxocyclohexa-2,5-dien-1-ylidene) derivative

This reaction proceeds via protonation of the hydroxyl group, followed by electron transfer and formation of a conjugated quinone structure. The methoxy groups at positions 4 and 6 remain unaffected due to their electron-donating nature and stability under these conditions.

Reduction Reactions

The ketone group at position 3 is susceptible to reduction:

ReactionReagents/ConditionsProductReference
Ketone → Secondary alcoholLiAlH₄ in anhydrous THF1-[2-(4-Hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethanol

Steric hindrance from the benzofuran core may reduce reaction efficiency compared to simpler ketones. Catalytic hydrogenation (H₂/Pd) is less effective due to partial deactivation by aromatic systems.

Electrophilic Aromatic Substitution (EAS)

The benzofuran ring’s electron-rich nature facilitates EAS, with methoxy groups directing incoming electrophiles:

ReactionReagents/ConditionsPosition SelectivityProductReference
NitrationHNO₃/H₂SO₄ at 0–5°CPosition 5 or 7Nitro-substituted benzofuran derivative
HalogenationCl₂/FeCl₃ in CH₂Cl₂Position 5Chloro-substituted derivative

Methoxy groups activate the ring ortho/para to themselves, but steric and electronic factors favor substitution at position 5.

Protection/Deprotection Strategies

The phenolic hydroxyl group can be protected to prevent undesired reactions:

ReactionReagents/ConditionsProductReference
AcetylationAc₂O/pyridine, 25°CAcetyl-protated phenolic oxygen
SilylationTBSCl/imidazole in DMFTBS-protected derivative

Deprotection of methoxy groups is achievable via demethylation:

ReactionReagents/ConditionsProductReference
DemethylationBBr₃ in CH₂Cl₂, −78°CHydroxyl groups at positions 4 and 6

Nucleophilic Additions

The ketone participates in nucleophilic attacks under controlled conditions:

ReactionReagents/ConditionsProductReference
Grignard AdditionCH₃MgBr in dry etherTertiary alcohol derivative
Hydrazone FormationNH₂NH₂ in ethanolHydrazone derivative

Steric hindrance limits the scope of bulkier nucleophiles.

Alkylation/Acylation

The phenolic hydroxyl group undergoes alkylation or acylation:

ReactionReagents/ConditionsProductReference
MethylationCH₃I/K₂CO₃ in acetoneMethyl ether derivative
BenzoylationBenzoyl chloride/pyridineBenzoyl ester derivative

Stability Under Acidic/Basic Conditions

The compound exhibits moderate stability:

ConditionObservationDegradation ProductsReference
Strong acid (HCl, 6M)Demethylation at 100°CHydroxyl-substituted benzofuran
Strong base (NaOH, 1M)Ketone enolate formationResonance-stabilized enolate ion

Scientific Research Applications

1-(2-(4-Hydroxyphenyl)-4,6-dimethoxybenzofuran-3-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(4-Hydroxyphenyl)-4,6-dimethoxybenzofuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering gene expression, or interacting with cellular receptors. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its benzofuran core and substitution pattern. Comparisons with analogous compounds highlight key differences in functional groups, ring systems, and biological activities:

Compound Core Structure Substituents Key Properties/Activities
1-[2-(4-Hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethan-1-one (Target) Benzofuran 2-(4-Hydroxyphenyl), 4,6-dimethoxy, 3-acetyl Biochemical/pharmaceutical intermediate; potential antimicrobial activity inferred from analogs
(E)-2-(1-bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-(phenylimino)ethan-1-one (3d) Indole-ethanone hybrid Bromo-indolyl, 4-methoxyphenyl, phenylimino No explicit activity reported; structural complexity suggests reactivity in organic synthesis
1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) Sulfur-containing ethanone 4-(Chloromethyl)phenyl, dimethyl(oxo)-λ⁶-sulfanylidene Melting point: 137.3–138.5°C; used in catalytic studies (DFT-supported mechanisms)
O-Benzyl (benzofuran-2-yl)ethan-1-one ether oximes Benzofuran-ethanone Benzofuran-2-yl, O-benzyl oxime Antimicrobial activity against bacterial/fungal strains; substituents modulate efficacy
1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)ethan-1-one (FDB023950) Substituted phenyl 2-hydroxy, 4,6-dimethoxy, 3-methyl Structural analog with differing ring system; reduced aromatic conjugation vs. benzofuran

Methodological Comparisons

  • Structural Analysis : The target compound’s benzofuran core likely adopts a planar conformation, contrasting with puckered rings in other heterocycles (e.g., cyclopentane derivatives discussed in ).

Biological Activity

1-[2-(4-Hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethan-1-one, also known as TAM16 , is a complex organic compound with significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory and antimicrobial research. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

PropertyValue
CAS No. 919116-99-7
Molecular Formula C18H16O5
Molecular Weight 312.3 g/mol
IUPAC Name 1-[2-(4-hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethanone
InChI Key QSZMHPCJQNVHGC-UHFFFAOYSA-N

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Antioxidant Activity : It exhibits significant antioxidant properties, which help in mitigating oxidative stress in cells .
  • Antimicrobial Effects : Research indicates that it may possess antibacterial and antifungal properties, making it a candidate for treating infections .

Biological Activity Studies

Several studies have investigated the biological activities of this compound:

Anti-inflammatory Activity

A study highlighted the anti-inflammatory effects of TAM16 through its inhibition of pro-inflammatory cytokines in cellular models. The compound demonstrated a dose-dependent decrease in the levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

Research conducted on the antimicrobial properties of TAM16 revealed that it effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, indicating its potential as an alternative therapeutic agent .

Case Studies

  • Tuberculosis Inhibition : In a recent study, TAM16 was evaluated for its efficacy against Mycobacterium tuberculosis. The results indicated that it inhibits the thioesterase domain of Pks13, a novel target for tuberculosis treatment. This study demonstrated that modifications to the compound could enhance its potency while reducing toxicity .
  • Oxidative Stress Reduction : Another investigation focused on the compound's ability to reduce oxidative stress markers in vitro. Treatment with TAM16 resulted in significant reductions in reactive oxygen species (ROS) levels in human cell lines, further supporting its role as an antioxidant .

Comparative Analysis with Similar Compounds

To better understand the unique properties of TAM16, a comparison with structurally similar compounds is essential:

Compound NameStructure SimilarityBiological Activity
1-(2-Hydroxy-4-methoxyphenyl)ethanoneLacks benzofuran ringModerate antioxidant activity
1-(2-Hydroxyphenyl)ethanoneFewer methoxy groupsLimited anti-inflammatory properties
1-(4-Hydroxyphenyl)ethanoneLacks benzofuran ring and additional methoxy groupsMinimal biological activity

TAM16 stands out due to its unique substitution pattern and the presence of the benzofuran ring, which are critical for its enhanced biological activities.

Q & A

Q. What experimental methods are recommended to confirm the structural integrity of this compound?

To verify the molecular structure, use single-crystal X-ray diffraction to resolve atomic positions and compare bond lengths/angles with computational models. Refinement via SHELXL ensures accuracy, leveraging its robust algorithms for small-molecule crystallography . Complement this with spectroscopic techniques :

  • NMR : Assign peaks using DEPT-135 and HSQC for carbon-hydrogen correlations.
  • FT-IR : Confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹, hydroxyl at ~3200 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) to validate the molecular formula.
    Cross-reference data with databases like NIST Chemistry WebBook for spectral comparisons .

Q. How can researchers optimize purification protocols for this compound?

Employ preparative HPLC with a C18 column and gradient elution (e.g., 40–80% acetonitrile in 0.1% formic acid). Use mobile phase conditions adapted from pharmacopeial standards:

  • Buffer: Sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L) adjusted to pH 4.6 with glacial acetic acid .
  • Monitor purity via analytical HPLC (λ = 255 nm) and confirm with ≤5% impurity thresholds. Recrystallization in ethanol/water (7:3 v/v) improves crystalline yield .

Q. What safety precautions are critical during handling?

  • Acute toxicity : Classify as Category 4 (oral, dermal, inhalation) per EU-GHS/CLP. Use fume hoods, nitrile gloves, and eye protection .
  • Emergency protocols : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Maintain emergency contacts (e.g., Infotrac: 1-800-535-5053) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or bioactivity?

  • Molecular docking : Use crystallographic data (from SHELXL-refined structures) to model interactions with target proteins (e.g., enzymes or receptors). Software like AutoDock Vina or Schrödinger Suite can simulate binding affinities .
  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., ketone or hydroxyl groups) for derivatization .

Q. How should researchers resolve contradictions in reported bioactivity data?

  • Purity validation : Re-analyze batches via LC-MS/MS to rule out impurities (e.g., brominated analogs like 2-bromo-4-hydroxyacetophenone) that may skew results .
  • Assay standardization : Use buffer systems (e.g., pH 4.6 sodium acetate) to control ionization states during in vitro testing .
  • Dose-response curves : Repeat assays with ≥3 biological replicates and apply ANOVA (p < 0.05) to confirm reproducibility .

Q. What strategies are effective for designing derivatives with enhanced properties?

  • Structure-activity relationship (SAR) : Modify substituents on the benzofuran core (e.g., replace methoxy with ethoxy or halogen groups) and assess changes via:
    • LogP measurements (shake-flask method) to evaluate lipophilicity.
    • In vitro CYP450 inhibition assays to predict metabolic stability.
  • Synthetic routes : Use piperidine-catalyzed condensation under reflux (80°C, 12h) for introducing arylhydrazine derivatives .

Methodological Tables

Q. Table 1. Key Spectral Benchmarks for Structural Validation

TechniqueExpected SignalsReference Standard
¹H NMR Aromatic protons: δ 6.8–7.2 ppm (multiplet)NIST WebBook
¹³C NMR Carbonyl (C=O): δ 190–200 ppmSHELXL-refined
HRMS [M+H]+: m/z 327.0972 (calculated)PubChem

Q. Table 2. HPLC Conditions for Purity Analysis

ParameterSpecificationSource
ColumnC18 (5 µm, 250 × 4.6 mm)Pharmacopeial
Mobile PhaseMethanol:Buffer (65:35, pH 4.6)
Flow Rate1.0 mL/min
DetectionUV at 255 nm

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